molecular formula C14H15FN8 B6452834 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2549040-15-3

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6452834
CAS No.: 2549040-15-3
M. Wt: 314.32 g/mol
InChI Key: UZMBLLIINUYADP-UHFFFAOYSA-N
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Description

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine core substituted with a piperazine ring, which is further functionalized with a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes involved in DNA and RNA synthesis, potentially inhibiting their function . The piperazine ring can modulate the compound’s binding affinity to various receptors, enhancing its biological activity . Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN8/c1-21-9-20-12-11(21)13(19-8-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMBLLIINUYADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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